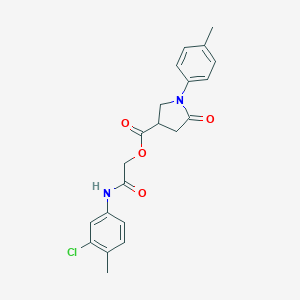
N-(3-methylphenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)furan-2-carboxamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule is a potent inhibitor of the anandamide transporter, which leads to an increase in the levels of endogenous cannabinoids in the brain. AM404 has been shown to have a wide range of effects on the central nervous system, including analgesic, anti-inflammatory, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)furan-2-carboxamide involves its ability to inhibit the uptake of anandamide by the anandamide transporter. Anandamide is a natural cannabinoid that is involved in pain regulation, mood, and appetite. By inhibiting the uptake of anandamide, this compound increases the levels of this endogenous cannabinoid in the brain, leading to a range of effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the central nervous system. These effects include analgesia, anti-inflammatory activity, and neuroprotection. This compound has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which may contribute to its effects on mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methylphenyl)furan-2-carboxamide in lab experiments is its potency as an inhibitor of the anandamide transporter. This allows researchers to study the effects of increased levels of endogenous cannabinoids on the central nervous system. However, the complex synthesis of this compound and its potential for off-target effects may limit its use in certain types of experiments.
Direcciones Futuras
There are several areas of future research that could build on the existing knowledge of N-(3-methylphenyl)furan-2-carboxamide. One area of research could focus on the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on the development of more selective inhibitors of the anandamide transporter, which could reduce the potential for off-target effects. Additionally, further studies could investigate the effects of this compound on other neurotransmitter systems and their potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3-methylphenyl)furan-2-carboxamide involves a multi-step process that starts with the reaction of 3-methylphenylboronic acid with 2-furoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions, including amination, hydrolysis, and esterification, to yield the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)furan-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of this compound as an analgesic agent. Studies have shown that this compound can alleviate pain by inhibiting the uptake of anandamide, a natural cannabinoid that is involved in pain regulation. This compound has also been shown to have anti-inflammatory properties, which may contribute to its analgesic effects.
Another area of research has focused on the neuroprotective properties of this compound. Studies have shown that this compound can protect neurons from damage caused by oxidative stress and inflammation. This suggests that this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H11NO2/c1-9-4-2-5-10(8-9)13-12(14)11-6-3-7-15-11/h2-8H,1H3,(H,13,14) |
Clave InChI |
KPBVQSTXGSQMSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



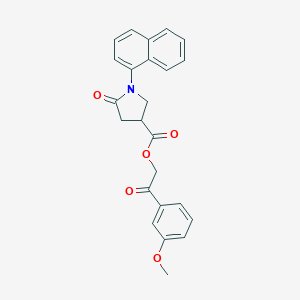
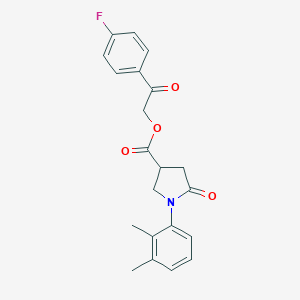



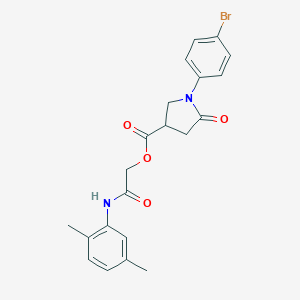
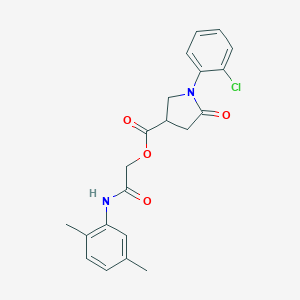
![2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
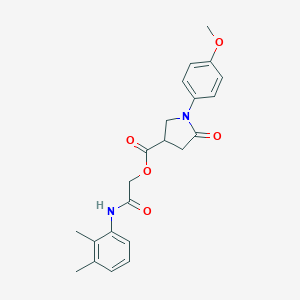
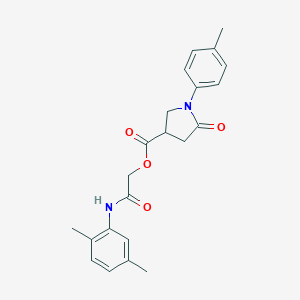

![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
